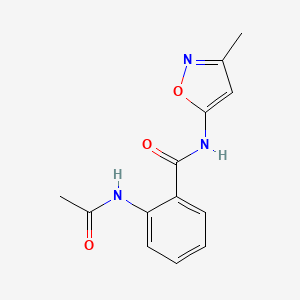
2-Acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and therapeutic potential. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are of significant interest due to their diverse biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Vorbereitungsmethoden
The synthesis of 2-acetamido-N-(3-methylisoxazol-5-yl)benzamide typically involves the acylation of 3-amino-5-methylisoxazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary depending on the specific requirements of the synthesis .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Analyse Chemischer Reaktionen
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-acetamido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-acetamido-N-(3-methylisoxazol-5-yl)benzamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound also contains an isoxazole ring and exhibits polymorphism, which can affect its physical and chemical properties.
N-(5-methylisoxazol-3-yl)oxalamide: Similar to the malonamide derivative, this compound lacks polymorphs and has a different central carbon structure, leading to distinct properties.
Eigenschaften
CAS-Nummer |
90059-29-3 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
2-acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C13H13N3O3/c1-8-7-12(19-16-8)15-13(18)10-5-3-4-6-11(10)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
ZABSJKVDGDEQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





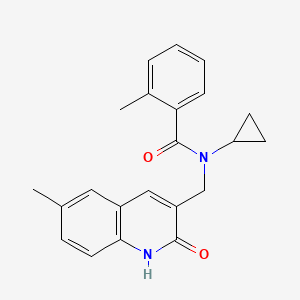
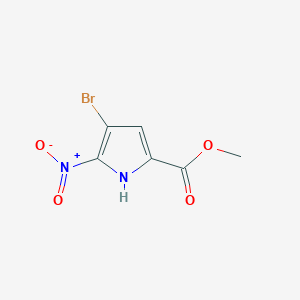
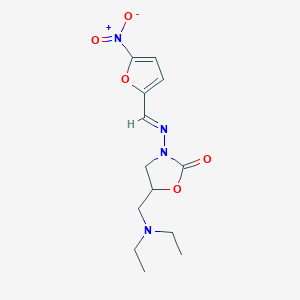
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
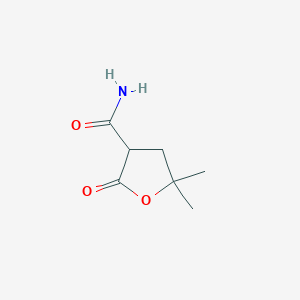
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
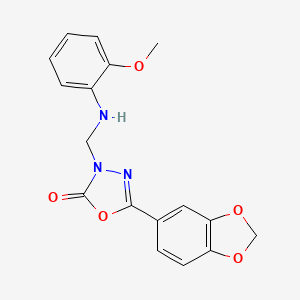
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
